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Compound of Interest

Compound Name: 2-Vinylphenyl acetate

Cat. No.: B1631519 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization of 2-
Vinylphenyl acetate using Nuclear Magnetic Resonance (NMR) and Infrared (IR)

spectroscopy. The document details experimental protocols and presents a thorough analysis

of the spectral data, crucial for the identification and quality control of this compound in

research and drug development settings.

Spectroscopic Analysis
The structural elucidation of 2-Vinylphenyl acetate is achieved through the combined

application of ¹H NMR, ¹³C NMR, and FT-IR spectroscopy. Each technique provides unique and

complementary information regarding the molecule's functional groups and atomic connectivity.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR spectroscopy provides detailed information about the chemical environment of the

hydrogen atoms in 2-Vinylphenyl acetate. The spectrum is characterized by signals

corresponding to the aromatic, vinyl, and acetyl protons.

Table 1: ¹H NMR Spectral Data for 2-Vinylphenyl Acetate
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~7.50-7.20 Multiplet 4H Ar-H

~6.80 Doublet of Doublets 1H -CH=CH₂

~5.80 Doublet 1H -CH=CH₂(trans)

~5.30 Doublet 1H -CH=CH₂(cis)

~2.30 Singlet 3H -OCOCH₃

Note: Chemical shifts are referenced to Tetramethylsilane (TMS) at 0.00 ppm. The exact

chemical shifts and coupling constants can vary depending on the solvent and spectrometer

frequency.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon-13 NMR spectroscopy identifies the different carbon environments within the 2-
Vinylphenyl acetate molecule. The spectrum will show distinct signals for the carbonyl,

aromatic, vinyl, and methyl carbons.

Table 2: ¹³C NMR Spectral Data for 2-Vinylphenyl Acetate

Chemical Shift (δ) ppm Assignment

~169 C=O (ester carbonyl)

~150 Ar-C (ipso, attached to O)

~136 Ar-C (ipso, attached to vinyl)

~135 CH=CH₂

~130-125 Ar-C

~117 CH=CH₂

~21 -OCOCH₃
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Note: Chemical shifts are referenced to Tetramethylsilane (TMS) at 0.00 ppm. The exact

chemical shifts can vary depending on the solvent and spectrometer frequency.

Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in 2-Vinylphenyl acetate
by detecting the absorption of infrared radiation at specific frequencies corresponding to

molecular vibrations.

Table 3: FT-IR Spectral Data for 2-Vinylphenyl Acetate

Wavenumber (cm⁻¹) Intensity Assignment

~3080-3010 Medium
=C-H stretch (aromatic and

vinyl)

~2980-2850 Weak C-H stretch (aliphatic)

~1760 Strong C=O stretch (ester)

~1630 Medium C=C stretch (vinyl)

~1600, 1490 Medium-Weak C=C stretch (aromatic ring)

~1200 Strong C-O stretch (ester)

~990, 910 Strong =C-H bend (vinyl out-of-plane)

~750 Strong
C-H bend (ortho-disubstituted

aromatic)

Experimental Protocols
The following are detailed methodologies for the spectroscopic analysis of 2-Vinylphenyl
acetate.

NMR Spectroscopy
Sample Preparation:
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Weigh approximately 10-20 mg of 2-Vinylphenyl acetate for ¹H NMR and 50-100 mg for ¹³C

NMR.

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a

clean, dry vial.

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean

5 mm NMR tube.

Cap the NMR tube securely.

Instrumental Parameters (¹H NMR):

Spectrometer: 400 MHz or higher

Solvent: CDCl₃

Reference: Tetramethylsilane (TMS)

Number of Scans: 16-32

Relaxation Delay: 1-2 seconds

Pulse Angle: 30-45 degrees

Instrumental Parameters (¹³C NMR):

Spectrometer: 100 MHz or higher

Solvent: CDCl₃

Reference: Tetramethylsilane (TMS)

Decoupling: Proton decoupled

Number of Scans: 1024 or more, depending on concentration

Relaxation Delay: 2-5 seconds
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FT-IR Spectroscopy (ATR Method)
Sample Preparation and Analysis:

Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a suitable

solvent (e.g., isopropanol) and allowing it to dry completely.

Record a background spectrum of the clean, empty ATR crystal.

Place a small drop of liquid 2-Vinylphenyl acetate directly onto the center of the ATR

crystal.

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

Clean the ATR crystal thoroughly after the measurement.

Visualized Experimental Workflow
The following diagram illustrates the logical flow of the characterization process for 2-
Vinylphenyl acetate.
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Caption: Experimental workflow for the spectroscopic characterization of 2-Vinylphenyl
acetate.

To cite this document: BenchChem. [Characterization of 2-Vinylphenyl Acetate: An In-depth
Spectroscopic Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1631519#characterization-of-2-vinylphenyl-acetate-
using-nmr-and-ir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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